
Ácido 9-fenantrenoborónico
Descripción general
Descripción
9-Phenanthreneboronic acid (9-PBA) is an important synthetic organic chemical compound that has been widely used in the synthesis of various pharmaceuticals, insecticides, and other compounds. It is a boronic acid derivative of the naturally occurring phenanthrene, a polycyclic aromatic hydrocarbon found in coal tar and petroleum. 9-PBA has been extensively studied due to its unique properties, which make it a suitable starting material for a range of synthetic organic reactions.
Aplicaciones Científicas De Investigación
Síntesis de hidrocarburos aromáticos policíclicos (HAP)
El Ácido 9-fenantrenoborónico se utiliza ampliamente en la síntesis de grandes hidrocarburos aromáticos policíclicos (HAP). Estos compuestos son cruciales en la ciencia de los materiales debido a sus propiedades electrónicas, lo que los hace valiosos en el desarrollo de semiconductores orgánicos y materiales fotovoltaicos .
Desarrollo de inhibidores de la proteína FLAP
Este compuesto es fundamental en la preparación de inhibidores de FLAP (proteína activadora de la 5-lipoxigenasa). Los inhibidores de FLAP son importantes en la investigación médica como posibles agentes antiinflamatorios, ofreciendo beneficios terapéuticos para afecciones como el asma y la artritis .
Síntesis de benzo[g,h,i]perilenos ricos en electrones
El this compound se utiliza para sintetizar benzo[g,h,i]perilenos ricos en electrones. Estos compuestos son importantes en el campo de la electrónica orgánica, particularmente en el desarrollo de diodos emisores de luz orgánicos (OLED) y transistores de efecto de campo orgánicos (OFET) .
Preparación de inhibidores selectivos de PARP-2
El compuesto también se utiliza en la síntesis de aminoisoquinolinonas, que actúan como inhibidores selectivos de PARP-2 (poli ADP-ribosa polimerasa 2). Estos inhibidores se están investigando por su potencial en la terapia contra el cáncer, ya que pueden ayudar a dirigirse a las células cancerosas mientras se preservan las células normales .
Reacciones de homoacoplamiento
En la síntesis orgánica, el this compound participa en reacciones de homoacoplamiento. Estas reacciones son esenciales para formar enlaces carbono-carbono, que son fundamentales en la construcción de moléculas orgánicas complejas que se utilizan en productos farmacéuticos y agroquímicos .
Investigación en síntesis orgánica
Más allá de aplicaciones específicas, el this compound es un reactivo valioso en varios procesos de síntesis orgánica. Su versatilidad le permite ser utilizado en la creación de una amplia gama de compuestos químicos, contribuyendo a los avances en la investigación y el desarrollo químicos .
Mecanismo De Acción
Target of Action
9-Phenanthreneboronic Acid is primarily used as a reactant in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes . It is also used for the preparation of FLAP protein inhibitors as anti-inflammatory agents and aminoisoquinolinones as PARP-2 selective inhibitors .
Mode of Action
The compound interacts with its targets through chemical reactions. In the synthesis of large PAHs and electron-rich benzo[g,h,i]perylenes, it contributes to the formation of the aromatic rings . When used for the preparation of FLAP protein inhibitors and PARP-2 selective inhibitors, it forms part of the final molecular structure of these inhibitors .
Biochemical Pathways
Given its role in the synthesis of flap protein inhibitors and parp-2 selective inhibitors, it can be inferred that it indirectly affects the biochemical pathways involving these proteins .
Pharmacokinetics
It is known to be soluble in dmso , which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of 9-Phenanthreneboronic Acid’s action are largely dependent on its role as a reactant in the synthesis of other compounds. For instance, when used in the synthesis of FLAP protein inhibitors and PARP-2 selective inhibitors, the resulting compounds can have significant effects at the molecular and cellular levels .
Action Environment
The action of 9-Phenanthreneboronic Acid can be influenced by various environmental factors. For instance, it is known to be stable under recommended storage conditions but is incompatible with oxidizing agents . Its solubility in DMSO also suggests that its action can be influenced by the solvent environment.
Safety and Hazards
Direcciones Futuras
9-Phenanthreneboronic Acid has been used as a reagent in the synthesis of brassinosteroids, which are active even at very low concentrations and are implicated for their pleiotropic involvement in diverse physiological processes and defense strategies during stress in plants . This suggests potential future directions in the study of plant hormones and stress responses .
Análisis Bioquímico
Biochemical Properties
The role of 9-Phenanthreneboronic Acid in biochemical reactions is primarily as a reactant involved in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo [g,h,i]perylenes
Cellular Effects
Given its role in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes , it may influence cell function by affecting these compounds’ levels within the cell.
Molecular Mechanism
The molecular mechanism of 9-Phenanthreneboronic Acid primarily involves its role as a reactant in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes . It may bind with certain biomolecules during these reactions, potentially influencing enzyme activity and gene expression. Detailed studies on these interactions are lacking.
Metabolic Pathways
Given its role in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes , it may interact with enzymes or cofactors involved in these pathways.
Propiedades
IUPAC Name |
phenanthren-9-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAUYWOHOLVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472347 | |
| Record name | 9-Phenanthreneboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68572-87-2 | |
| Record name | 9-Phenanthreneboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Phenanthracenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 9-Phenanthreneboronic acid in analytical chemistry?
A: 9-Phenanthreneboronic acid is primarily used as a derivatizing agent in analytical techniques, particularly for analyzing brassinosteroids. It reacts with the hydroxyl groups of brassinosteroids to form fluorescent esters, enabling their detection and quantification using High Performance Liquid Chromatography (HPLC) with fluorescence detection. [, ]
Q2: How does the structure of 9-Phenanthreneboronic acid influence its reactivity?
A: The boron atom in 9-Phenanthreneboronic acid possesses an empty p-orbital, making it electrophilic and capable of forming bonds with nucleophiles. Additionally, the bulky phenanthrene ring system can influence the regio- and stereoselectivity of reactions involving this compound. [, ]
Q3: Are there examples of 9-Phenanthreneboronic acid being used in catalytic applications?
A: Yes, research indicates that 9-Phenanthreneboronic acid can act as a catalyst in organic synthesis. For instance, it has shown to enhance the O-selectivity in Palladium-catalyzed direct allylic alkylation reactions, promoting the preferential activation of allylic alcohols over allylamines. [] This selectivity arises from the formation of boronate esters with allylic alcohols, facilitating their activation.
Q4: What is the role of 9-Phenanthreneboronic acid in synthesizing complex molecules?
A: 9-Phenanthreneboronic acid serves as a valuable reagent in synthesizing complex molecules, particularly in Suzuki-Miyaura coupling reactions. [] These reactions involve the palladium-catalyzed cross-coupling of 9-Phenanthreneboronic acid with aryl halides, enabling the formation of new carbon-carbon bonds and constructing diverse biaryl compounds.
Q5: What analytical techniques are commonly used to characterize 9-Phenanthreneboronic acid and its derivatives?
A5: Commonly employed analytical techniques include:
- HPLC (High Performance Liquid Chromatography): Used to separate and quantify 9-Phenanthreneboronic acid derivatives, especially in analyzing brassinosteroids. [, ]
- FTIR (Fourier-transform infrared spectroscopy): Helps identify functional groups and characterize the structure of the compound. []
- 1HNMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information about the compound, including the number and types of protons and their connectivity. []
- GC/HR-SIM (Gas Chromatography/High Resolution-Selected Ion Monitoring): Employed to confirm the identity of 9-Phenanthreneboronic acid derivatives, such as bismethaneboronates, with high precision. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


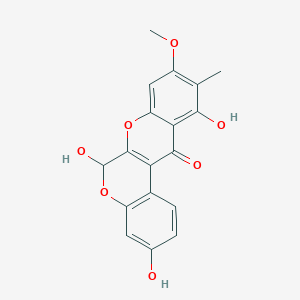
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
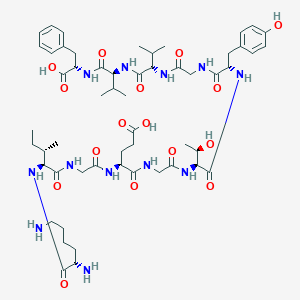


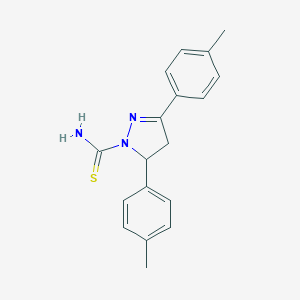
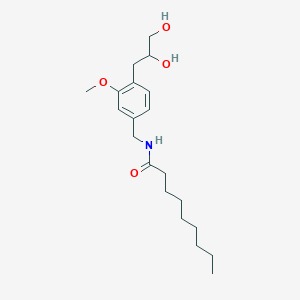
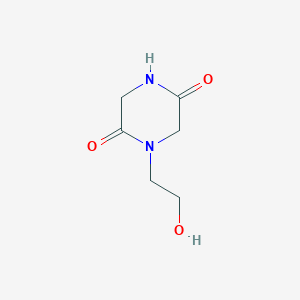
![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)
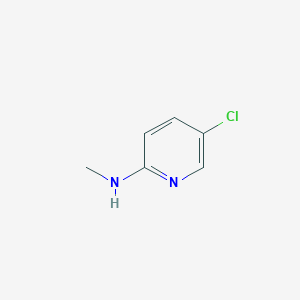
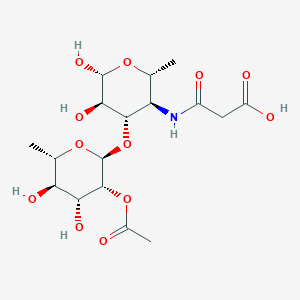
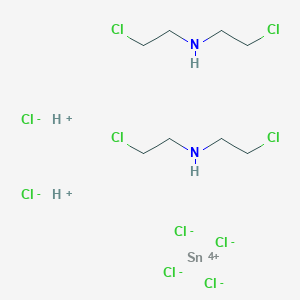
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)